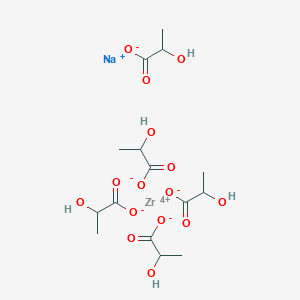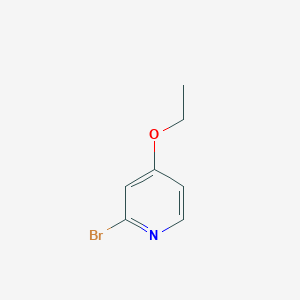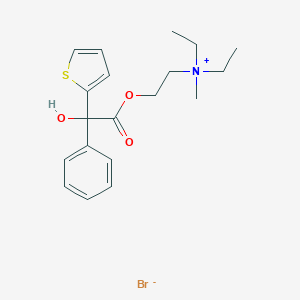
Dioxobis(pentane-2,4-dionato-O,O')uranium
Übersicht
Beschreibung
Dioxobis(pentane-2,4-dionato-O,O’)uranium, also known as uranyl acetylacetonate, is a coordination compound of uranium. It is characterized by the presence of two acetylacetonate ligands and two oxo groups coordinated to a uranium center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dioxobis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranyl nitrate with acetylacetone in an organic solvent such as ethanol. The reaction typically involves the following steps:
- Dissolution of uranyl nitrate in ethanol.
- Addition of acetylacetone to the solution.
- Stirring the mixture at room temperature for several hours.
- Evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: While the laboratory synthesis of dioxobis(pentane-2,4-dionato-O,O’)uranium is well-documented, industrial-scale production methods are less common. the principles of coordination chemistry and solvent extraction techniques can be adapted for larger-scale synthesis if needed .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxobis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:
Oxidation: The uranium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium amalgam.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as phosphines or amines
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions
Major Products Formed:
Oxidation: Higher oxidation state uranium complexes.
Reduction: Lower oxidation state uranium complexes.
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Dioxobis(pentane-2,4-dionato-O,O’)uranium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other uranium complexes and as a catalyst in organic reactions.
Biology: Investigated for its interactions with biological molecules and potential use in radiopharmaceuticals.
Medicine: Explored for its potential in cancer treatment due to its radioactive properties.
Industry: Utilized in the development of advanced materials and nuclear fuel processing
Wirkmechanismus
The mechanism of action of dioxobis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, electron transfer, and coordination chemistry principles .
Vergleich Mit ähnlichen Verbindungen
- Dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI)
- (Dimethylformamide)dioxobis(pentane-2,4-dionato)uranium(VI)
- (2-N-methylaminopentan-4-one)dioxobis(pentane-2,4-dionato)uranium(VI)
Comparison: Dioxobis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific ligand environment and coordination geometry. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it valuable for specific applications in nuclear chemistry and materials science .
Eigenschaften
IUPAC Name |
dioxouranium(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2O.U/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;;;+2/p-2/b2*4-3-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLKVLDFWMXLOA-VGKOASNMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[U+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[U+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-69-5 | |
| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium, dioxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioxobis(pentane-2,4-dionato-O,O')uranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)











